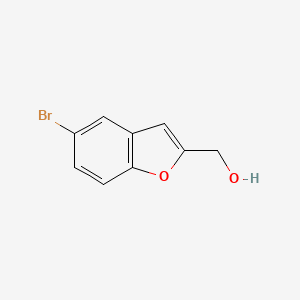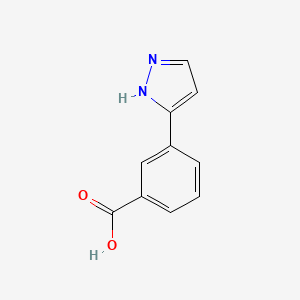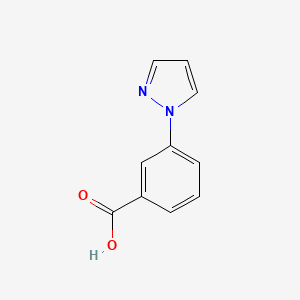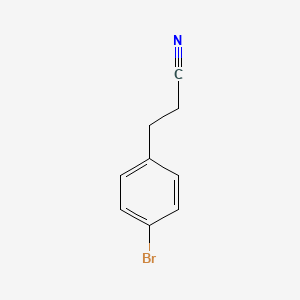
3-(4-溴苯基)丙腈
描述
The compound "3-(4-Bromophenyl)propionitrile" is a brominated nitrile with potential applications in various chemical reactions and material synthesis. It is structurally related to several compounds that have been studied for their molecular and crystal structures, as well as their reactivity under different conditions.
Synthesis Analysis
The synthesis of brominated aromatic nitriles can be achieved through various methods, including coupling reactions and multicomponent reactions. For instance, the synthesis of "4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile" was accomplished using a coupling reaction between 1,4'-bromoiodobenzene and 4-bromo-2,3,5,6-tetrafluorobenzonitrile . Similarly, "2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile" was synthesized via a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, using urea as an organocatalyst . These methods could potentially be adapted for the synthesis of "3-(4-Bromophenyl)propionitrile".
Molecular Structure Analysis
The molecular structure of brominated aromatic nitriles is characterized by the presence of a bromine atom attached to an aromatic ring, which can significantly influence the electronic properties and reactivity of the molecule. For example, the crystal structure of "4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile" shows that the two phenyl rings are rotated with respect to each other, and the molecules interact via aryl–perfluoroaryl stacking, forming intermolecular chains . The structure of "2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile" is stabilized by intermolecular hydrogen bonding interactions . These structural insights can be useful in understanding the molecular geometry and potential intermolecular interactions of "3-(4-Bromophenyl)propionitrile".
Chemical Reactions Analysis
Brominated aromatic nitriles can undergo various chemical reactions, including addition reactions. For instance, the addition reaction of the carbonyl group of 3-bromo benzophenone with propionitrile carbanion under irradiation led to the formation of a new compound, excluding the substitution reaction of meta-bromo . This demonstrates the reactivity of brominated aromatic compounds with nitrile groups in the presence of carbanions, which could be relevant for the chemical behavior of "3-(4-Bromophenyl)propionitrile".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic nitriles can be influenced by their molecular structure. The presence of a bromine atom can affect the polarity, dipole moment, and intermolecular interactions of the molecule. For example, the crystal structure analysis of "4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile" revealed specific Br⋯F and F⋯F contacts that form an intermolecular network . Additionally, the computational study of a related compound using DFT methods provided insights into the charges, polarizability, and vibrational spectra, which are important for understanding the electronic properties and reactivity of such molecules . These properties are crucial for predicting the behavior of "3-(4-Bromophenyl)propionitrile" in various environments and its potential applications in material science or pharmaceuticals.
科学研究应用
合成与化学研究
- 相关化合物的 hydrolysis,如 3-(4-异丙氧基苯基)-3-(2-甲氧基苯基)丙腈,会生成酸和酰氯,这些酸和酰氯用于合成具有弱抗菌活性的丙酰胺 (Arutyunyan 等,2014)。
- 类似化合物(如 3-溴-N-(对溴苯基)丙酰胺)的研究表明,反应性导致不同的产物,包括 β-内酰胺和丙烯酰苯胺,它们具有显著的生物活性 (Pandolfi 等,2019)。
光学和电子性质
- 查耳酮衍生物,如 (E)-1-(4-溴苯基)-3-(2-氯苯基)丙-2-烯-1-酮,表现出显着的光电和电荷传输特性,有利于半导体器件 (Shkir 等,2019)。
- 另一项研究发现,2-(4-溴苯基)-3-(4-二苯氨基苯基)丙烯腈衍生物会发出绿色荧光,表明在光致发光材料中具有潜在应用 (Li 等,2011)。
抗菌和生物活性
- 已探索 2-氨基-4-(4-溴苯基)-8-甲氧基-5,6-二氢苯并[h]喹啉-3-腈 (ABDC) 的合成及其抗菌特性,显示出与查耳酮相比作为更有效的抗菌剂的潜力 (Khan,2017)。
晶体结构和分析
- 像 (2E)-1-(3-溴苯基)-3-(4-氟苯基)丙-2-烯-1-酮这样的化合物的晶体结构分析提供了对与材料科学相关的分子相互作用和结构特性的见解 (Atioğlu 等,2019)。
药物合成
- 已经对从 2-(4-甲基苯基)丙腈合成关键中间体(如 2-(4-溴甲基苯基)丙酸)进行了研究,这种方法用于制造药物 (Xin,2010)。
量子化学研究
- 对包括 4-(4-溴苯基)-8-甲基-2-氧代-1,2,3,4,4a,5,6,7-八氢喹啉-3-腈在内的氢喹啉衍生物进行的量子化学研究提供了对其结构、电子和光学性质的见解 (Irfan 等,2020)。
安全和危害
When handling 3-(4-Bromophenyl)propionitrile, personal protective equipment and face protection should be worn . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . The compound should be stored in a dry, cool, and well-ventilated place .
未来方向
属性
IUPAC Name |
3-(4-bromophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWLKTDBUQOFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370832 | |
| Record name | 3-(4-Bromophenyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)propionitrile | |
CAS RN |
57775-08-3 | |
| Record name | 3-(4-Bromophenyl)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

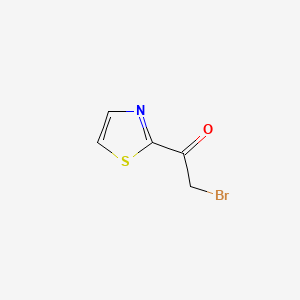
![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)
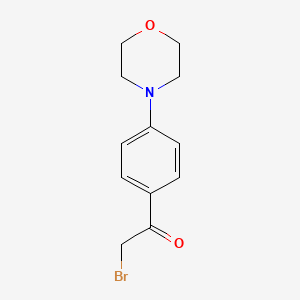
![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)
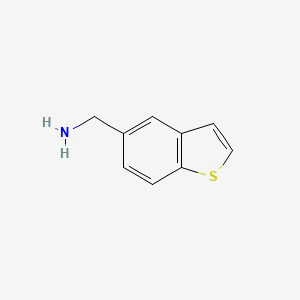

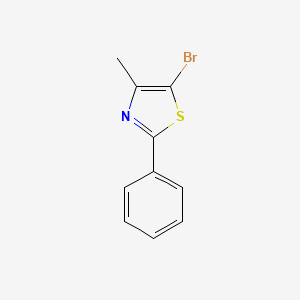
![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)
![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)
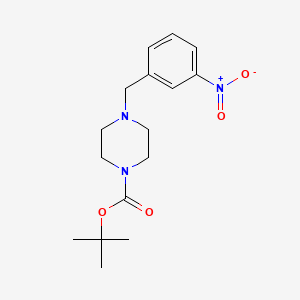
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)
